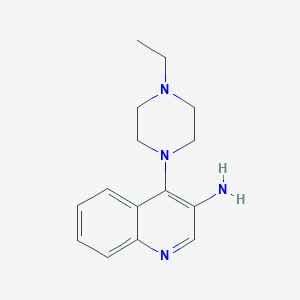

4-(4-Ethylpiperazin-1-YL)quinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-2-18-7-9-19(10-8-18)15-12-5-3-4-6-14(12)17-11-13(15)16/h3-6,11H,2,7-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCZQGKIXMGQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 4 Ethylpiperazin 1 Yl Quinolin 3 Amine and Analogues

Influence of the 4-Aminoquinoline (B48711) Moiety on Biological Activity

The 4-aminoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. nih.gov This moiety is crucial for the biological activity of many quinoline (B57606) derivatives, including its role in antimalarial, anticancer, and anti-inflammatory agents. ijresm.comnih.gov

The primary importance of the 4-aminoquinoline core lies in its ability to interact with biological targets. The nitrogen atom in the quinoline ring and the exocyclic amino group at the C4-position are key features. youtube.com For instance, in the context of antimalarial activity, the quinoline ring is thought to intercalate into grooves on the face of growing hematin (B1673048) crystals, while the basic side chain facilitates accumulation in the acidic food vacuole of the parasite. nih.govesr.ie The presence of two basic moieties, the quinoline nitrogen and the side-chain amine, is often essential for this "ion trapping" mechanism, which enhances drug concentration at the site of action. nih.govtaylorandfrancis.com

The 4-aminoquinoline structure serves as a versatile template for drug design, with its derivatives showing a wide array of biological activities. nih.govbiointerfaceresearch.com This versatility stems from its ability to be synthetically modified at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Role of the 4-Ethylpiperazin-1-yl Substituent in Modulating Biological Activity

The substituent at the 4-position of the aminoquinoline core plays a significant role in determining the compound's potency, selectivity, and pharmacokinetic properties. In 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine, the 4-ethylpiperazin-1-yl group is a key modulator of activity.

The piperazine (B1678402) ring is a common feature in many biologically active compounds, often introduced to enhance solubility and provide a point of attachment for further functionalization. researchgate.net The basic nitrogen of the piperazine can be protonated at physiological pH, which can influence cell permeability and interaction with acidic cellular compartments. researchgate.net

The ethyl group on the distal nitrogen of the piperazine ring is also critical. Its size, lipophilicity, and electronic properties can significantly impact how the molecule fits into the binding pocket of a target protein. SAR studies on related compounds often involve modifying this alkyl group to probe the steric and electronic requirements of the binding site. For example, replacing the ethyl group with other alkyl groups (methyl, propyl, etc.) or more complex moieties can lead to substantial changes in biological activity. nih.gov The presence of the two ethyl groups on the terminal tertiary amine of the related antimalarial chloroquine, for instance, is considered essential for its optimal activity. youtube.com

The following table illustrates how modifications to the piperazine substituent can affect biological activity in analogous heterocyclic systems.

| Compound Series | N-Substituent on Piperazine | Observed Activity Trend |

| Isoquinoline Derivatives researchgate.net | Methyl | Maintained anticancer activity |

| Quinoline Derivatives researchgate.net | Various Alkyl Groups | Showed good antibacterial activity |

| Triazine Derivatives polyu.edu.hk | 2-fluorophenyl | Essential for inhibitory effects on ENT1 and ENT2 |

Impact of Substituents at Specific Positions on the Quinoline Ring System

The biological activity of quinoline derivatives can be profoundly influenced by the type, position, and nature of substituents on the quinoline ring itself. biointerfaceresearch.comresearchgate.net Functionalization at different positions allows for the modulation of the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its interaction with biological targets. nih.gov

For example, in the well-known 4-aminoquinoline antimalarial, chloroquine, the chlorine atom at the C7-position is essential for its activity. youtube.com Removal or relocation of this electron-withdrawing group drastically reduces its antimalarial potency. Similarly, studies on other quinoline series have revealed the importance of substituents at various positions.

Position 2 and 4: Disubstitution at the 2 and 4 positions has been a key strategy in the development of new anti-cancer agents. ijresm.com

Position 5: In some series, substitution at the C5-position has been found to enhance bioactivities. researchgate.net For instance, compounds with a methyl group at C5 showed more potent anticancer activity than their C6-substituted counterparts. biointerfaceresearch.com

Position 7: As seen with chloroquine, an electron-withdrawing group at this position is often crucial for antimalarial activity. youtube.com In other contexts, bulky substituents at position 7 have been shown to facilitate antiproliferative activity. nih.gov

Position 8: The introduction of a hydroxyl group at C8 can confer metal-chelating properties and has been explored in the design of neuroprotective agents. nih.gov However, in some oxazino-quinoline series, a C8 substituent was found to be detrimental to activity. nih.gov

The table below summarizes the impact of substituents at various positions on the quinoline ring from different studies.

| Position | Substituent | Compound Series | Effect on Biological Activity |

| C4 | Alkoxy | Oxazino-quinoline nih.gov | Slightly improved antiproliferative activity |

| C5 | Methyl | Indole-quinoline biointerfaceresearch.com | More potent anticancer activity than C6-substitution |

| C7 | Chloro | 4-Aminoquinoline youtube.com | Essential for antimalarial activity |

| C8 | Various | Oxazino-quinoline nih.gov | Detrimental for activity |

Conformational Analysis and its Relation to Pharmacological Properties

The three-dimensional conformation of a molecule is a critical determinant of its pharmacological properties, as it dictates how the molecule can bind to its biological target. For flexible molecules like this compound, which contains several rotatable bonds, conformational analysis is key to understanding its bioactive shape.

The relative orientation of the quinoline ring and the ethylpiperazine side chain is of particular importance. Molecular modeling and computational studies are often employed to predict the lowest energy conformations and to simulate how the molecule might dock into the active site of a protein. nih.gov The spatial arrangement of key functional groups, such as the aromatic system, hydrogen bond donors/acceptors, and lipophilic regions, must be complementary to the topology of the target's binding pocket for effective interaction.

In related inhibitor classes, the precise conformation, including the planarity of the ring system and the torsion angles of the side chain, is crucial for activity. For example, the interaction of some inhibitors with their target kinase often requires a specific geometry that allows the quinoline nitrogen to form a hydrogen bond with the hinge region of the enzyme.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a vital role in the interaction between a drug and its biological target, as enzymes and receptors are themselves chiral. While this compound is an achiral molecule, the introduction of a chiral center into its analogues can lead to significant differences in biological activity between enantiomers.

A chiral center could be introduced by adding a substituent with a stereocenter to the quinoline ring or the piperazine moiety. In such cases, the (R)- and (S)-enantiomers will have different spatial arrangements of their atoms. This can result in one enantiomer having a much higher affinity for the target binding site than the other, a phenomenon known as stereoselectivity.

For instance, in the synthesis of related dopamine (B1211576) agonists, racemic compounds were separated into their individual enantiomers, which then displayed distinct binding affinities and functional activities at D2 and D3 receptors. nih.gov Similarly, the stereochemistry of the amine side chain is a critical factor in the activity of many compounds. While simple tertiary amines undergo rapid pyramidal inversion at room temperature, preventing the isolation of stable enantiomers, incorporating the nitrogen into a rigid ring system or introducing a sufficiently large energy barrier can allow for chiral resolution. libretexts.org The development of stereoselective syntheses is therefore a crucial aspect of medicinal chemistry to produce the more active enantiomer. acs.orgiitg.ac.in

Biological Activities and Mechanistic Investigations of 4 4 Ethylpiperazin 1 Yl Quinolin 3 Amine and Its Analogues

Anti-infective Research

Antiplasmodial Activity against Plasmodium falciparum Strains

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of novel antimalarial agents. Analogues of 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine have been investigated as part of a broader effort to synthesize new 4-aminoquinoline-based compounds with potent activity against both drug-sensitive and drug-resistant malaria parasites. nih.govnih.govmdpi.com

Research into a series of aminoquinoline-pyrimidine hybrids has shed light on the potential of compounds featuring a 4-ethylpiperazin-1-yl moiety. One such analogue, designated as compound 7e, which incorporates a 4-ethylpiperazin-1-yl substitution linked to a 4-aminoquinoline (B48711) core via a two-carbon chain, has demonstrated remarkable potency against the chloroquine-resistant W2 strain of P. falciparum. nih.gov In comparative studies, this compound was found to be the most potent against the W2 strain among its series. nih.gov Another related compound with a three-carbon chain linker and a 4-ethylpiperazin-1-yl group also showed notable activity against the W2 strain. nih.gov

The in vitro antiplasmodial activity of these hybrids revealed that compounds with a 4-ethylpiperazin-1-yl substitution displayed better activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains compared to analogues with morpholin-1-yl and thiomorpholine-1-yl substitutions. nih.gov Specifically, the analogue with the 4-ethylpiperazin-1-yl group and a two-carbon linker (compound 7e) was the most potent against the W2 strain. nih.gov The collective results indicate that many of these synthesized hybrids exhibit potent activity, with IC₅₀ values in the nanomolar to low micromolar range against both D6 and W2 strains of P. falciparum. nih.gov

Interactive Table: In Vitro Antiplasmodial Activity of this compound Analogues

| Compound Analogue | Linker Length | Strain | IC₅₀ (µM) |

| 4-Ethylpiperazin-1-yl derivative (7e) | Two-carbon | D6 | Data not specified |

| 4-Ethylpiperazin-1-yl derivative (7e) | Two-carbon | W2 | Highly Potent |

| 4-Ethylpiperazin-1-yl derivative (7j) | Three-carbon | D6 | Less Potent |

| 4-Ethylpiperazin-1-yl derivative (7j) | Three-carbon | W2 | Potent |

Data extracted from a study on aminoquinoline-pyrimidine hybrids. "Highly Potent" and "Potent" are qualitative descriptions from the source. nih.gov

Based on promising in vitro activity and favorable cytotoxicity profiles, select compounds from the aminoquinoline-pyrimidine hybrid series were advanced to in vivo evaluation in Plasmodium berghei-infected mouse models. nih.gov One of the most potent compounds in vitro, which featured the 4-ethylpiperazin-1-yl moiety (compound 7e), was among those selected for these in vivo studies. nih.gov While detailed results for this specific compound were part of a broader study, the investigation of these potent molecules in murine models underscores their potential as antimalarial candidates. nih.govregionh.dkmdpi.com The front-runner compounds from similar 4-aminoquinoline series have demonstrated the ability to cure BALB/c mice infected with P. berghei. regionh.dk

The primary mechanism of action for 4-aminoquinoline-based antimalarials is widely believed to be the inhibition of hemozoin formation in the parasite's food vacuole. asm.orgrsc.org These compounds are thought to form a complex with heme (ferriprotoporphyrin IX), preventing its detoxification through polymerization into hemozoin. nih.govtandfonline.com This leads to an accumulation of toxic free heme, which induces parasite death. nih.gov

Heme-binding studies conducted on active compounds from related series support this mechanism. rsc.orgnih.gov Spectrophotometric titrations have been used to study the interaction of these compounds with hemin (B1673052) chloride, revealing the formation of stable complexes. nih.govtandfonline.com The quinoline (B57606) ring's ability to engage in π-π stacking interactions with the porphyrin ring of heme is considered crucial for this inhibitory activity. nih.gov It is suggested that analogues of this compound likely share this mechanism of action, leveraging their 4-aminoquinoline core to interfere with heme detoxification pathways within the malaria parasite. rsc.org

Antimycobacterial Activity against Mycobacterium tuberculosis

The search for novel antitubercular agents has led to the exploration of various heterocyclic scaffolds, including quinolines. nih.govresearchgate.netrsc.org While direct studies on this compound are not extensively documented in the available literature, research on structurally related compounds provides insights into the potential antimycobacterial activity of this chemical class.

A study focusing on simplified analogues of a marine sponge-derived alkaloid, which featured a quinolin-3-amine skeleton, identified a promising scaffold for anti-mycobacterial lead compounds. nih.gov Specifically, an N-(2-arylethyl)quinolin-3-amine analogue demonstrated good antibacterial activity against Mycobacterium bovis BCG. nih.gov This finding highlights the potential of the quinolin-3-amine core in the development of new antimycobacterial agents.

Furthermore, a series of isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their anti-mycobacterial activities. One of the most potent compounds in this series, which included a piperidine (B6355638) moiety, exhibited a minimum inhibitory concentration (MIC₉₉) of 6.25 µg/mL against Mycobacterium tuberculosis. rsc.org These findings suggest that the broader class of aminoquinolines, including those with piperazine (B1678402) or piperidine functionalities, represents a viable starting point for the development of novel antitubercular drugs.

Broad-Spectrum Antibacterial Activity

Quinoline and piperazine moieties are both recognized pharmacophores in the design of antibacterial agents. mdpi.commdpi.compreprints.org The hybridization of these two scaffolds has led to the development of compounds with notable broad-spectrum antibacterial activity. mdpi.com

Studies on 4-piperazinylquinoline derivatives have reported promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain 4-piperazinylquinoline compounds have shown significant MIC values against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com The unique chemical properties of the piperazine ring are thought to contribute to the antimicrobial efficacy of these hybrid molecules. mdpi.com Although specific data for this compound is limited, the established antibacterial profile of the 4-piperazinylquinoline core suggests that this compound and its analogues could possess valuable broad-spectrum antibacterial properties.

Antifungal Activity

The quinoline nucleus is a well-established pharmacophore in the development of antifungal agents. nih.govglobalresearchonline.netnih.gov Various quinoline derivatives have demonstrated significant activity against a range of fungal pathogens. nih.govnih.govnih.gov While specific studies on the antifungal properties of this compound are not extensively documented in publicly available literature, the broader class of quinoline compounds has shown considerable promise.

Research into novel quinoline derivatives has identified several compounds with potent antifungal effects. For instance, certain quinoline-3-carbonitrile and 2-chloroquinoline (B121035) derivatives have exhibited strong activity against various fungal strains, with some compounds showing efficacy comparable to the established antifungal drug Amphotericin B. nih.gov The structural features of the quinoline ring, including the potential for substitution at various positions, allow for the fine-tuning of antifungal activity. The introduction of different functional groups can influence the compound's interaction with fungal-specific targets, such as enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis.

Anticancer and Antiproliferative Research

Quinoline derivatives have been extensively investigated for their anticancer and antiproliferative properties, demonstrating a wide range of mechanisms of action. arabjchem.orgtandfonline.comresearchgate.net These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell growth, proliferation, and survival. arabjchem.org

A primary mechanism through which many quinoline derivatives exhibit their anticancer effects is the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Quinoline-based compounds have emerged as potent inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer progression.

c-Met: The c-Met receptor tyrosine kinase is a key target in cancer therapy, and several quinoline derivatives have been developed as c-Met inhibitors. nih.govwikipedia.orgresearchgate.netresearchgate.net For example, cabozantinib, a marketed anticancer drug, features a quinoline core and demonstrates potent inhibition of c-Met. nih.govresearchgate.net The general structure of many quinoline-based c-Met inhibitors involves a substituted quinoline ring that interacts with the ATP-binding site of the kinase. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another important target for quinoline-based inhibitors. nih.govrsc.orgsnmjournals.org Derivatives such as 4-anilinoquinoline-3-carbonitriles have shown significant EGFR kinase inhibition, with activities comparable to approved 4-anilinoquinazoline (B1210976) inhibitors like gefitinib (B1684475) and erlotinib. nih.gov The quinoline scaffold serves as a versatile backbone for designing potent and selective EGFR inhibitors. nih.govrsc.org

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). nih.govnih.govmdpi.com Novel 3H-pyrazolo[4,3-f]quinoline-based compounds have been identified as potent dual FLT3/haspin kinase inhibitors, demonstrating remarkable efficacy against FLT3-driven AML cell lines. nih.govnih.gov

PDGFRβ: Platelet-derived growth factor receptor beta (PDGFRβ) is involved in tumor angiogenesis and growth. nih.govacs.org Quinoline ether derivatives have been identified as selective and potent inhibitors of PDGFRα and β at low nanomolar concentrations. nih.gov Additionally, radiobrominated benzimidazole-quinoline derivatives have been developed as imaging probes for PDGFRβ. nih.gov

c-Kit: While specific data on c-Kit inhibition by this compound analogues is limited in the provided context, many multi-kinase inhibitors with a quinoline core, such as cabozantinib, are known to inhibit c-Kit among other kinases.

Below is a table summarizing the inhibitory activities of various quinoline derivatives against specific receptor tyrosine kinases.

| Compound Class | Target Kinase | IC50 / Activity | Reference |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 nM | nih.gov |

| 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | 5 nM | nih.gov |

| Quinoline-based thiazolidinone derivative | EGFR | 96.43 nM | nih.gov |

| 3H-Pyrazolo[4,3-f]quinoline derivative | FLT3 | 2-25 nM (GI50) | nih.gov |

| Quinoline ether derivative | PDGFRα/β | Low nanomolar | nih.gov |

| 3,6-disubstituted quinoline | c-Met | 9.3 nM | researchgate.net |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | 0.59 - 1.86 nM | researchgate.net |

In addition to RTKs, quinoline derivatives have also been shown to inhibit non-receptor tyrosine kinases like Abl. Bosutinib, an FDA-approved drug for chronic myelogenous leukemia, is a potent inhibitor of both Abl and Src kinases and contains a quinoline scaffold. nih.gov This demonstrates the versatility of the quinoline core in targeting different families of tyrosine kinases.

The inhibitory activity of quinoline derivatives extends to serine/threonine kinases, which are also crucial mediators of cancer cell signaling.

RAF kinases: RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway. mdpi.comekb.egnih.govnih.gov Diarylurea and diarylamide derivatives incorporating a quinoline core have been developed as selective and potent inhibitors of C-RAF kinase, with some analogues showing greater potency than the multi-kinase inhibitor sorafenib. nih.govnih.gov

PI3K/mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. While direct inhibition of PI3K/mTOR by this compound analogues is not detailed in the provided search results, the interconnectedness of kinase signaling pathways suggests that inhibition of upstream kinases like EGFR or c-Met by quinoline derivatives can indirectly affect this pathway. nih.gov

CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical for cell cycle progression. The development of quinoline-based CDK4/6 inhibitors is an active area of research, although specific examples were not prominent in the provided search results.

Pim kinases: Pim kinases are oncogenic serine/threonine kinases that are overexpressed in various cancers. nih.govmdpi.comtandfonline.comresearchgate.netijmphs.com Several quinoline and quinoline-pyridine hybrid compounds have been identified as potent inhibitors of PIM-1 kinase. tandfonline.comresearchgate.netijmphs.com Some of these compounds have been shown to induce apoptosis and activate caspases in cancer cell lines. tandfonline.com

The following table summarizes the inhibitory activities of various quinoline derivatives against specific serine/threonine kinases.

| Compound Class | Target Kinase | IC50 / Activity | Reference |

| Diarylurea quinoline derivative | C-RAF | 0.10 µM | nih.gov |

| Diarylurea/diarylamide quinoline derivative | C-RAF | 0.067 µM | nih.gov |

| Quinoline-2-carboxamide derivative | Pim-1 | Potent inhibition | ijmphs.com |

| Quinoline-pyridine hybrid | PIM-1 | Potent inhibition | tandfonline.com |

| Quinolone derivative | PIM-1 | 20.4 nM | researchgate.net |

The antiproliferative effects of quinoline derivatives are often mediated by the induction of cell cycle arrest and apoptosis. arabjchem.orgresearchgate.nettandfonline.comtandfonline.combenthamdirect.comingentaconnect.com

Cell Cycle Arrest: Several studies have shown that quinoline compounds can arrest cancer cells at different phases of the cell cycle. For example, a novel quinoline derivative of combretastatin (B1194345) A-4 was found to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells. tandfonline.com This effect is often a direct consequence of the inhibition of kinases that regulate cell cycle progression or the disruption of microtubule dynamics.

Induction of Apoptosis: A common mechanism of action for anticancer quinoline derivatives is the induction of programmed cell death, or apoptosis. nih.govtandfonline.combenthamdirect.comnih.gov For instance, certain quinoline-based thiazolidinone derivatives have been shown to significantly stimulate apoptotic cell death in colon cancer cells. nih.gov This apoptotic induction can be triggered through various pathways, including the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins. rsc.orgtandfonline.com A novel synthetic quinoline derivative, DFIQ, was shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov

Computational Chemistry and in Silico Approaches for 4 4 Ethylpiperazin 1 Yl Quinolin 3 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine, to the active site of a target protein.

Docking studies on compounds structurally related to the 4-aminoquinoline (B48711) scaffold have identified key interactions that are likely crucial for the biological activity of this compound. The molecule's distinct chemical features—the quinoline (B57606) core, the 3-amino group, and the 4-(4-ethylpiperazine) substituent—allow it to form a variety of interactions within a protein's binding pocket.

The planar quinoline ring system can engage in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the target's active site. nih.govmdpi.com The nitrogen atom within the quinoline ring and the exocyclic 3-amino group can act as hydrogen bond acceptors and donors, respectively, forming critical connections with the protein backbone or specific amino acid side chains. nih.govrjptonline.org

Furthermore, the piperazine (B1678402) ring at the 4-position contributes to both hydrophobic interactions and potential hydrogen bonding. The terminal ethyl group on the piperazine moiety is particularly significant for establishing van der Waals and hydrophobic contacts, which can enhance binding affinity and specificity. nih.govnih.gov Studies on similar quinoline-piperazine hybrids have shown their potential to bind to a range of protein targets, including protein kinases, parasitic enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), and bacterial enzymes. rjptonline.orgnih.govnih.govresearchgate.net

Below is a table summarizing the potential molecular interactions and the amino acid residues that could be involved in the binding of this compound to a hypothetical protein target, based on findings from analogous compounds.

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Quinoline Ring | π-π Stacking / Hydrophobic | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp), Histidine (His) |

| Quinoline Nitrogen (N1) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| 3-Amino Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid (Asp), Glutamic Acid (Glu), Carbonyl backbone of various residues |

| Piperazine Ring | Hydrophobic / Hydrogen Bond Acceptor | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Ethyl Group (-CH2CH3) | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex and to analyze its dynamic behavior over time. nih.govabap.co.in MD simulations provide a more realistic physiological model by treating atoms as moving particles and simulating their motion, offering insights into the conformational changes and the persistence of key intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

The stability of the docked complex of this compound would be evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A low and stable RMSD value for the ligand indicates that it remains in its binding pocket without significant deviation, suggesting a stable binding mode. mdpi.comabap.co.in Conversely, large fluctuations in RMSD might suggest an unstable interaction.

Another important metric, the Root Mean Square Fluctuation (RMSF), helps identify which parts of the protein or ligand are flexible. researchgate.netabap.co.in Analysis of the RMSF of the amino acid residues in the binding pocket can reveal how the protein adapts to the ligand's presence. Furthermore, MD simulations allow for the calculation of binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govscholarsresearchlibrary.com These models are invaluable for understanding which molecular properties are key drivers of activity and for predicting the potency of novel, unsynthesized molecules.

QSAR models can be developed using different types of molecular descriptors, leading to 2D- and 3D-QSAR methodologies.

2D-QSAR: This approach correlates biological activity with physicochemical properties and topological indices that can be calculated from the 2D representation of the molecule. scholarsresearchlibrary.com These descriptors include properties like molecular weight, LogP (a measure of hydrophobicity), molar refractivity, and various connectivity indices that describe the branching and topology of the molecule. researchgate.nethufocw.org 2D-QSAR models are computationally less intensive and are useful for identifying general trends within a class of compounds.

3D-QSAR: This advanced approach considers the three-dimensional structure of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. dovepress.comjmaterenvironsci.comnih.govtandfonline.com In these methods, a set of structurally similar compounds, including analogues of this compound, are aligned in 3D space. The steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding the molecules are then calculated at various grid points. jmaterenvironsci.comtandfonline.com The resulting models produce contour maps that visualize regions where modifying a specific property (e.g., adding a bulky group or an electronegative atom) would likely enhance or diminish biological activity.

The primary goal of a QSAR study is to develop a statistically robust model with high predictive power. nih.govmdpi.combioinformation.net The process involves curating a dataset of compounds with experimentally determined biological activities, calculating relevant molecular descriptors, and then dividing the dataset into a training set and a test set. The training set is used to build the mathematical model, while the test set, which contains compounds not used in model generation, is used to validate its predictive ability. nih.govnih.gov

The quality and predictive power of a QSAR model are assessed using several statistical metrics. A reliable model is expected to meet established thresholds for these parameters.

| Statistical Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Squared Correlation Coefficient | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (often via leave-one-out cross-validation). | > 0.5 |

| Predictive Correlation Coefficient | pred_R² | Measures the predictive power of the model on an external test set. | > 0.6 |

For a series of this compound analogues, a validated QSAR model could be used to screen a virtual library of related structures, prioritizing the synthesis of compounds predicted to have the highest biological activity. nih.govmalariaworld.org

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. hufocw.orgprotoqsar.comucsb.edu By identifying which descriptors are most influential, researchers can gain mechanistic insights and focus on optimizing specific molecular features.

For a compound like this compound, several classes of descriptors are likely to be important for its biological activity.

| Descriptor Class | Example Descriptors | Potential Significance for Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influences the ability to participate in electrostatic interactions, hydrogen bonding, and chemical reactions. hufocw.orgucsb.edu |

| Steric/Geometrical | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, affecting its fit within a protein's binding pocket. hufocw.org |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs hydrophobic interactions with the target and affects membrane permeability and bioavailability. |

| Topological | Connectivity indices (e.g., Kier & Hall), Atom counts | Describes molecular size, shape, and degree of branching, which can influence binding affinity. jetir.org |

For instance, a QSAR model might reveal that a higher value for a hydrophobic descriptor related to the ethyl group on the piperazine ring correlates positively with activity, suggesting that larger alkyl groups in this position could be beneficial. Conversely, a negative correlation with a steric descriptor for a substituent on the quinoline ring might indicate that bulky groups in that position are detrimental to activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model can be developed based on its structure and the known activities of related quinoline derivatives. nih.govresearchgate.net This model would typically consist of features like hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the quinoline and piperazine nitrogens), aromatic rings, and hydrophobic groups (the ethyl group).

Once a robust pharmacophore model is established, it can be employed in virtual screening campaigns. nih.gov In this process, large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. This technique allows for the rapid identification of novel compounds that are structurally diverse but share the necessary features for the desired biological activity, making it a time and cost-effective alternative to traditional high-throughput screening. researchgate.net For instance, a virtual screening campaign using a pharmacophore derived from quinoline-based kinase inhibitors could identify new potential anticancer agents from vast chemical libraries. semanticscholar.org

Table 1: Exemplary Pharmacophore Features for this compound

| Feature Type | Description | Potential Location on Compound |

| Hydrogen Bond Donor (HBD) | The amine group at position 3 of the quinoline ring. | -NH₂ group |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the quinoline and piperazine rings. | Quinoline N, Piperazine N |

| Aromatic Ring (AR) | The quinoline ring system. | Quinoline moiety |

| Hydrophobic (HY) | The ethyl group on the piperazine ring. | -CH₂CH₃ group |

| Positive Ionizable (PI) | The tertiary amine in the piperazine ring, which can be protonated. | Ethylpiperazine moiety |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior, conformational flexibility, and stability of a molecule like this compound and its complexes with biological targets. nih.gov

For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in aqueous solution or when bound to a protein. These simulations can identify the most stable conformations of the molecule, which is crucial for understanding its interaction with a receptor's binding site. The ethylpiperazine side chain, in particular, has significant conformational freedom, and MD simulations can map its preferred orientations. Furthermore, when studying a ligand-protein complex, MD simulations can assess the stability of the binding and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. semanticscholar.org This information is invaluable for rational drug design and optimizing lead compounds.

Table 2: Key Parameters Analyzed in MD Simulations

| Parameter | Description | Insights Gained for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the compound's conformation or its complex with a target protein. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule, such as the ethylpiperazine side chain. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determines the stability of key interactions with a biological target or solvent. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Provides information on conformational changes (e.g., folding or unfolding). |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic properties of molecules. nih.gov DFT calculations are used to determine the electronic structure, reactivity, and various spectroscopic properties of compounds like this compound from first principles. nih.govresearchgate.net

DFT calculations are frequently used to analyze the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Table 3: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. researchgate.net |

| Ionization Potential (IP) | ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

A significant application of DFT is the prediction of various spectroscopic properties. DFT calculations can accurately simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.net By calculating the vibrational frequencies, theoretical IR spectra can be generated, which helps in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, DFT can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra are invaluable for confirming the chemical structure of newly synthesized compounds by comparing the theoretical data with experimental results. Discrepancies between calculated and observed spectra can also provide insights into solvent effects or conformational averaging that may not be accounted for in the gas-phase calculations.

Table 4: Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopy Type | Predicted Parameters | Application |

| Infrared (IR) | Vibrational frequencies and intensities. | Assignment of functional group vibrations (e.g., N-H stretch, C=N stretch). |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (δ) for ¹H and ¹³C nuclei. | Structural elucidation and confirmation. researchgate.net |

| UV-Visible | Electronic transition energies and oscillator strengths (λmax). | Understanding electronic structure and predicting optical properties. |

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to molecular recognition, crystal engineering, and the binding of ligands to biological macromolecules. mdpi.com Quantum chemical methods are essential for accurately quantifying the strength and nature of these weak interactions.

For this compound, DFT can be used to analyze potential intermolecular interactions in a crystal lattice or within a protein binding pocket. Techniques like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to characterize hydrogen bonds and other non-covalent contacts. Understanding these interactions is critical for predicting crystal packing and for designing molecules with improved binding affinity and specificity to their biological targets. For example, the quinoline ring is capable of forming π-π stacking interactions with aromatic residues in a protein. mdpi.com

Challenges and Future Directions in Research on 4 4 Ethylpiperazin 1 Yl Quinolin 3 Amine

Optimization Strategies for Enhanced Potency and Selectivity

A primary challenge in the development of 4-(4-Ethylpiperazin-1-YL)quinolin-3-amine as a therapeutic agent is the optimization of its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure, researchers can identify key features that govern its biological activity.

Future optimization strategies will likely focus on several key areas:

Modification of the Quinoline (B57606) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins.

Alteration of the Piperazine (B1678402) Moiety: The ethyl group on the piperazine ring is a prime site for modification. Replacing it with different alkyl chains, aryl groups, or other functional moieties can modulate the compound's lipophilicity and interaction with the target's binding pocket.

Isosteric Replacements: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to improved potency, selectivity, and metabolic stability.

A study on related quinoline-piperidine conjugates for antiplasmodium activity revealed that subtle changes in the side chain could lead to highly potent activities in the nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. malariaworld.org This highlights the potential for significant gains in potency through systematic structural modifications of the this compound scaffold.

Exploration of Novel Biological Targets and Therapeutic Applications

The quinoline-piperazine scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities. While the specific targets of this compound may not be fully elucidated, research on analogous compounds provides a roadmap for future investigations.

Potential therapeutic applications to be explored include:

Anticancer Activity: Quinoline derivatives have shown promise as anticancer agents by targeting various signaling pathways and molecular targets involved in cancer cell growth and proliferation. orientjchem.org For instance, certain quinoline-piperazine hybrids have been investigated as inhibitors of tyrosine kinases, which are crucial enzymes in cancer progression. mdpi.com

Antimicrobial and Antifungal Activity: The quinoline core is present in several antibacterial and antifungal drugs. nih.gov Research into novel quinoline derivatives has demonstrated their potential to inhibit essential microbial enzymes like peptide deformylase. nih.gov

Antimalarial Activity: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline (B48711) derivative. mdpi.com The development of new quinoline-based compounds remains a key strategy to combat drug-resistant malaria. nih.gov

Neuroprotective Effects: Some quinoline-piperazine derivatives have been explored for their potential in treating neurodegenerative diseases like Parkinson's disease by acting as dopamine (B1211576) D2/D3 receptor agonists and iron chelators. nih.gov

The following table summarizes the potential biological targets for quinoline-piperazine derivatives based on existing research, which could be relevant for this compound.

| Potential Biological Target | Therapeutic Area | Reference |

| Tyrosine Kinases | Cancer | mdpi.com |

| Peptide Deformylase | Infectious Diseases (Bacterial) | nih.gov |

| HIV Reverse Transcriptase | Infectious Diseases (Viral) | nih.gov |

| Dopamine D2/D3 Receptors | Neurological Disorders | nih.gov |

| Cytochrome bc1 complex | Infectious Diseases (Malaria) | nih.gov |

Advanced Computational Methodologies in Drug Design and Discovery

Computational tools have become indispensable in modern drug discovery, offering a rational approach to designing and optimizing new drug candidates while reducing time and cost. nih.gov For this compound, these methodologies can provide valuable insights into its mechanism of action and guide the design of more potent and selective analogs.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to understand the binding interactions of this compound with potential biological targets and to screen virtual libraries of its derivatives. ijprajournal.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.com This can help in identifying the key structural features required for high potency and in designing new molecules with improved activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its interaction with a biological target over time. This can help in understanding the stability of the drug-receptor complex and the conformational changes that occur upon binding. nih.gov

By employing these computational methods, researchers can prioritize the synthesis of the most promising derivatives of this compound, thereby accelerating the drug discovery process.

Synthesis of Advanced Derivatives and Hybrid Molecules for Multi-target Approaches

The synthesis of advanced derivatives and hybrid molecules represents a promising strategy to enhance the therapeutic efficacy of this compound. This involves chemically linking the core scaffold to other pharmacologically active moieties to create a single molecule that can interact with multiple biological targets.

Molecular Hybridization: This approach involves combining two or more pharmacophores into a single molecule. For example, hybrid molecules of quinoline with other heterocyclic systems have been synthesized to develop multi-target agents for diseases like cancer and Alzheimer's disease. mdpi.commdpi.com A study on aminoquinoline-pyrimidine hybrids demonstrated the potential of this strategy in developing new antimalarial agents. nih.gov

Linker Design: The choice of a suitable linker to connect the different pharmacophoric units is crucial for the activity of the hybrid molecule. The length, flexibility, and chemical nature of the linker can significantly influence the molecule's ability to bind to its intended targets.

Synthetic Strategies: Various synthetic methodologies can be employed to create these advanced derivatives. These include multi-component reactions, microwave-assisted synthesis, and traditional multi-step organic synthesis. mdpi.commdpi.com The development of efficient and versatile synthetic routes is essential for generating a diverse library of derivatives for biological evaluation.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Ethylpiperazin-1-yl)quinolin-3-amine, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Amidation of quinolin-3-amine with bromopentanoyl chloride in the presence of triethylamine to form intermediates (e.g., compounds 8a/8b in Scheme 1 of ).

- Step 2: Nucleophilic displacement of bromide with aryl piperazines (e.g., 4-ethylpiperazine) under refluxing acetone with K₂CO₃ as a base .

- Alternative Route: Suzuki-Miyaura cross-coupling using PdCl₂(Ph₃P)₂ and t-Bu-Xphos with boronic acids (e.g., in Scheme 2 of ).

Critical Conditions:

- Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency .

- Catalysts: Palladium-based catalysts for coupling reactions require precise ligand pairing (e.g., t-Bu-Xphos) to avoid side products .

- Purification: Column chromatography or recrystallization is essential to isolate high-purity products .

Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?

Methodological Answer:

- X-ray Crystallography: SHELXL () and WinGX () are widely used for resolving crystal structures. Anisotropic displacement parameters and hydrogen bonding networks are critical for confirming 3D configurations .

- Spectroscopy:

- NMR: ¹H/¹³C NMR detects regioselectivity in piperazine substitution (e.g., distinguishing N-ethyl groups) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, especially for halogenated or trifluoromethyl derivatives .

- Chromatography: HPLC with UV detection monitors purity, particularly for intermediates prone to oxidation (e.g., quinoline amines) .

Q. How is the biological activity of this compound typically assessed in dopamine receptor studies?

Methodological Answer:

- In Vitro Binding Assays: Competitive radioligand displacement using [³H]spiperone for D2/D3 receptor affinity measurements ().

- Functional Assays: cAMP inhibition assays in HEK-293 cells transfected with human D3 receptors to evaluate agonist/antagonist profiles .

- Selectivity Screening: Cross-testing against related receptors (e.g., serotonin 5-HT₁A) to confirm D3 specificity .

Q. What structural modifications of this compound are explored to enhance pharmacological properties?

Methodological Answer: Common derivatives and rationales include:

| Modification | Purpose | Reference |

|---|---|---|

| Trifluoromethyl groups | Improve metabolic stability | |

| Sulfonyl substitutions | Enhance receptor selectivity | |

| Quinoline ring halogenation | Adjust lipophilicity for BBB penetration |

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with bulky substituents?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields for sterically hindered intermediates (e.g., aryl piperazines) .

- Catalyst Optimization: Bulky ligands (e.g., t-Bu-Xphos) in Pd-catalyzed couplings prevent β-hydride elimination in Suzuki reactions .

- Solvent Engineering: Mixed solvents (e.g., DMF/EtOH) balance solubility and reactivity for large substituents .

Q. What computational strategies are effective in predicting the binding mode of this compound to dopamine receptors?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models interactions with D3 receptor active sites, focusing on piperazine-quinoline orientation .

- MD Simulations: GROMACS or AMBER trajectories assess stability of ligand-receptor complexes over time .

- Pharmacophore Mapping: Identifies critical hydrogen-bonding (e.g., quinoline N) and hydrophobic interactions (e.g., ethylpiperazine) .

Q. How should contradictions in biological activity data across different assay systems be resolved?

Methodological Answer:

- Assay Validation: Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

- Cell Line Authentication: Ensure transfected cells (e.g., HEK-293) express consistent receptor levels via qPCR .

- Meta-Analysis: Compare IC₅₀ values from independent studies (e.g., antiproliferative activity in vs. dopamine receptor data in ).

Q. What strategies improve selectivity of this compound analogs for specific biological targets?

Methodological Answer:

- Bioisosteric Replacement: Substitute ethylpiperazine with morpholine to reduce off-target binding (e.g., ).

- Fragment-Based Design: Use X-ray crystallography (via SHELXL) to identify non-conserved binding pockets in target receptors .

- Proteomics Profiling: Kinome-wide screening identifies off-target kinase interactions for structure-activity refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.